BenchChemオンラインストアへようこそ!

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid

Lipophilicity Drug-likeness Permeability

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 924646-07-1) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class, characterized by a fused bicyclic core bearing a carboxylic acid at the 1-position and a cyclopropyl substituent at the 3-position. With a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for programs targeting chemokine receptors (e.g., CCR5), fibroblast growth factor receptors (FGFRs), and thromboxane synthetase.

Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
CAS No. 924646-07-1
Cat. No. B3305846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid
CAS924646-07-1
Molecular FormulaC11H10N2O2
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=C3N2C=CC=C3)C(=O)O
InChIInChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15)
InChIKeyCMIRTSLVLKSHJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 924646-07-1): Physicochemical Benchmarking for Procurement Decisions


3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 924646-07-1) is a heterocyclic building block belonging to the imidazo[1,5-a]pyridine class, characterized by a fused bicyclic core bearing a carboxylic acid at the 1-position and a cyclopropyl substituent at the 3-position [1]. With a molecular formula of C11H10N2O2 and a molecular weight of 202.21 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for programs targeting chemokine receptors (e.g., CCR5), fibroblast growth factor receptors (FGFRs), and thromboxane synthetase [2]. Its structural features—an ionizable carboxylic acid handle for salt formation and a compact, lipophilic cyclopropyl group—distinguish it from linear or branched alkyl congeners in terms of physicochemical property space .

Why Generic Substitution of 3-Substituted Imidazo[1,5-a]pyridine-1-carboxylic Acids Is Scientifically Unsound


The imidazo[1,5-a]pyridine-1-carboxylic acid scaffold is not a commodity intermediate where any 3-substituted variant can be freely interchanged. The nature of the 3-position substituent directly modulates two critical molecular properties: lipophilicity (logP) and conformational rigidity, which in turn govern membrane permeability, metabolic stability, and target-binding entropy [1]. Replacing the cyclopropyl group with a simple methyl, ethyl, or isopropyl substituent alters logP values across a range of approximately 1.3 to 2.5 log units, which can shift a compound between CNS-penetrant and peripherally restricted property space . Furthermore, the cyclopropyl ring imparts a unique combination of sp2-like electronic character and restricted bond rotation that linear alkyl groups cannot replicate, making it a non-interchangeable pharmacophoric element in programs where conformational pre-organization is critical for potency [2].

Quantitative Differentiation Evidence for 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid Versus Closest Analogs


Lipophilicity Balancing: Cyclopropyl LogP Positioned Between Methyl and Ethyl/Isopropyl Analogs

The measured logP of 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid (logP = 2.426) occupies a distinct, intermediate position on the lipophilicity spectrum relative to its 3-methyl (logP = 1.982), 3-ethyl (logP = 2.511), and 3-isopropyl (logP = 2.1559) analogs [1]. This places the cyclopropyl derivative in a property sweet-spot: sufficiently lipophilic to cross biological membranes yet below the typical logP threshold (>3) associated with poor aqueous solubility and high metabolic clearance . The 3-trifluoromethyl analog (logP = 2.04) is less lipophilic but introduces metabolic liabilities associated with fluorinated motifs .

Lipophilicity Drug-likeness Permeability

CCR5 Antagonist Scaffold: Imidazopyridine Core Enables Sub-Nanomolar Potency in Analogous Series

The imidazo[1,5-a]pyridine scaffold, exemplified by the 3-cyclopropyl-1-carboxylic acid derivative, serves as a privileged core for CCR5 antagonism. A structurally related imidazopyridine-1-carboxylic acid derivative (BDBM50394602/CHEMBL2164216) demonstrated an IC50 of 14.3 nM against the human CCR5 receptor in a cell-based antagonist assay [1]. This level of potency supports the scaffold's utility in anti-HIV entry inhibitor programs, where the 3-cyclopropyl substitution pattern is specifically cited in patent literature for CCR5 modulator compounds [2].

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Salt Form Solubility Advantage: Hydrochloride Salt Enhances Aqueous Solubility Over Free Acid Forms

The hydrochloride salt of 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid (CAS 1432680-44-8) is explicitly described as 'typically more soluble in water compared to its free base form,' a property that directly enables its use in pharmaceutical formulations and biological assays . This salt form is commercially available at ≥95% purity, providing a formulation-ready intermediate that circumvents the solubility-limited handling issues often encountered with neutral carboxylic acid analogs [1].

Solubility enhancement Salt selection Formulation enablement

Privileged Scaffold Multi-Target Potential: Thromboxane Synthetase and FGF Receptor Inhibition

The imidazo[1,5-a]pyridine-1-carboxylic acid chemotype is explicitly claimed in patents as a framework for both potent thromboxane A2 synthetase inhibitors (US4588732A) and FGFR antagonists (WO2006/097625) [1][2]. Within the thromboxane patent series, imidazo[1,5-a]pyridine-5-hexanoic acid (CGS 13080) demonstrated an IC50 of 3 nM against cell-free thromboxane synthetase with >5 orders of magnitude selectivity over other arachidonic acid cascade enzymes [3]. While the 3-cyclopropyl substitution is not explicitly evaluated in these patents, the scaffold's multi-target tractability positions it as a strategic starting point for programs requiring diversified lead series from a single core.

Thromboxane synthetase FGF receptor Polypharmacology

Procurement-Relevant Application Scenarios for 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid


CCR5-Targeted Antiviral Lead Optimization

Research groups developing novel HIV entry inhibitors can utilize the 3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid scaffold as a core for CCR5 antagonist series. The free carboxylic acid enables amide coupling to diverse amine-containing pharmacophores, while the cyclopropyl group provides the lipophilicity needed for membrane partitioning without exceeding drug-like logP thresholds. The demonstrated 14.3 nM IC50 of a closely related analog validates this scaffold's potential against the CCR5 target [1].

Thromboxane Synthetase Inhibitor Discovery

Cardiovascular and anti-thrombotic programs can leverage this compound as a starting material for synthesizing imidazo[1,5-a]pyridine-based thromboxane synthetase inhibitors. The US4588732A patent explicitly covers imidazo[1,5-a]pyridine derivatives as potent and highly selective thromboxane synthetase inhibitors, with lead compounds achieving single-digit nanomolar IC50 values and exceptional selectivity over other arachidonic acid pathway enzymes [2].

FGFR-Targeted Oncology Library Synthesis

Oncology-focused medicinal chemistry groups can incorporate this compound into FGFR inhibitor design. The imidazo[1,5-a]pyridine core is patented as a scaffold for FGF receptor antagonists, with claims covering diverse 3-position substitutions for modulating potency and selectivity across FGFR isoforms [3]. The hydrochloride salt form (CAS 1432680-44-8) is recommended for biological assays requiring aqueous solubility .

Physicochemical Property Calibration of Screening Libraries

For organizations building fragment-based or diversity-oriented screening libraries, the 3-cyclopropyl analog fills a specific logP niche (~2.4) that is underrepresented by common 3-alkyl variants (methyl: ~1.4–2.0; ethyl: ~2.5; isopropyl: ~2.2). Including this compound expands the property space sampled by the library, increasing the probability of identifying hits with balanced permeability and solubility profiles [4].

Quote Request

Request a Quote for 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.